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molecular formula C20H23NO4 B8594769 6-{4-[2-(4-Nitrophenyl)ethenyl]phenoxy}hexan-1-OL CAS No. 120703-95-9

6-{4-[2-(4-Nitrophenyl)ethenyl]phenoxy}hexan-1-OL

Cat. No. B8594769
M. Wt: 341.4 g/mol
InChI Key: IVWWUJQCMPXABU-UHFFFAOYSA-N
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Patent
US04851502

Procedure details

Employing the procedure of Example I(A), 14 g (0.05M) of the potassium salt of 4-hydroxy-4'-nitrostilbene and 14 g (0.06M) of 6-iodo-1-hexanol are reacted. The resultant product is recrystallized from toluene, m.p. 154°-157° C.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
14 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[K].[OH:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9]=[CH:10][C:11]2[CH:16]=[CH:15][C:14]([N+:17]([O-:19])=[O:18])=[CH:13][CH:12]=2)=[CH:5][CH:4]=1.I[CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][OH:27]>>[OH:27][CH2:26][CH2:25][CH2:24][CH2:23][CH2:22][CH2:21][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9]=[CH:10][C:11]2[CH:16]=[CH:15][C:14]([N+:17]([O-:19])=[O:18])=[CH:13][CH:12]=2)=[CH:5][CH:4]=1 |^1:0|

Inputs

Step One
Name
Quantity
14 g
Type
reactant
Smiles
[K]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)C=CC1=CC=C(C=C1)[N+](=O)[O-]
Step Three
Name
Quantity
14 g
Type
reactant
Smiles
ICCCCCCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are reacted
CUSTOM
Type
CUSTOM
Details
The resultant product is recrystallized from toluene, m.p. 154°-157° C.

Outcomes

Product
Name
Type
Smiles
OCCCCCCOC1=CC=C(C=C1)C=CC1=CC=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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